![molecular formula C10H4I2O4 B13698359 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic Acid](/img/structure/B13698359.png)
6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic Acid
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Overview
Description
6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the coumarin family It is characterized by the presence of two iodine atoms at positions 6 and 8 on the chromene ring, a ketone group at position 2, and a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid typically involves the iodination of 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions include maintaining a temperature range of 0-5°C to ensure selective iodination at positions 6 and 8 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to remove the iodine atoms, yielding deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Deiodinated derivatives.
Substitution: Compounds with various functional groups replacing the iodine atoms.
Scientific Research Applications
6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
2-Oxo-2H-chromene-3-carboxylic acid: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Contains a methoxy group instead of iodine, leading to different chemical properties and applications.
6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic acid: Fluorine atoms replace iodine, resulting in distinct reactivity and biological activity.
Uniqueness: The presence of iodine atoms at positions 6 and 8 in 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid imparts unique chemical reactivity and biological properties, distinguishing it from other similar compounds .
Biological Activity
6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid is a halogenated derivative of chromene, a class of compounds recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and as an anti-inflammatory agent. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H6I2O4, with a molecular weight of 404.96 g/mol. The structure features two iodine atoms at positions 6 and 8 on the chromene ring, a carboxylic acid group at position 3, and a ketone group at position 2.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In particular, research indicates that it induces apoptosis in thyroid cancer-derived cells (TPC-1). The compound was found to increase reactive oxygen species (ROS) levels significantly, leading to cell cycle arrest and apoptosis.
Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Phase Arrest |
---|---|---|---|
TPC-1 | 20 | Yes | G2/M phase increase |
Nthy-ori-3-1 (control) | Not significant | No | No effect |
The mechanism through which this compound exerts its biological effects involves interaction with key cellular pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, characterized by increased levels of cleaved caspases and PARP.
- Reactive Oxygen Species (ROS) Generation : Elevated ROS levels were observed following treatment with this compound, contributing to oxidative stress and subsequent cell death.
- Cell Cycle Regulation : Flow cytometry analyses revealed that treatment with the compound led to an accumulation of cells in the G2/M phase while decreasing the S phase population.
Study on Thyroid Cancer Cells
In a recent study assessing the antiproliferative activity of halogenated coumarins, this compound was tested against TPC-1 thyroid cancer cells. The results indicated:
- A significant reduction in viable cell counts after 24 hours of treatment.
- An increase in the percentage of apoptotic cells from 10% in untreated controls to 34% in treated groups.
These findings underscore the compound's potential as a therapeutic agent in thyroid cancer management.
Properties
Molecular Formula |
C10H4I2O4 |
---|---|
Molecular Weight |
441.94 g/mol |
IUPAC Name |
6,8-diiodo-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H4I2O4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14) |
InChI Key |
CMBVBZQPXISBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1I)I)C(=O)O |
Origin of Product |
United States |
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